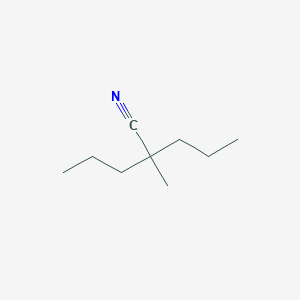
2-Methyl-2-propylpentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-propylpentanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its unique structure, which includes a branched alkyl chain. It is used in various chemical and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]
Industrial Production Methods
In industrial settings, the production of nitriles often involves the dehydration of amides using phosphorus pentoxide (P4O10) or other dehydrating agents. This method is efficient for large-scale production and ensures high purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-2-propylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The nitrile can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-propylpentanenitrile is utilized in several scientific research fields:
Chemistry: As a precursor for synthesizing other organic compounds and in studying reaction mechanisms.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of specialty chemicals, polymers, and agrochemicals.
作用機序
The mechanism of action of 2-Methyl-2-propylpentanenitrile involves its reactivity with various molecular targets. The cyano group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The pathways involved often include the formation of imines, amides, or other functional groups depending on the reaction conditions.
類似化合物との比較
Similar Compounds
2-Propylpentanenitrile: Similar in structure but with different branching.
2-Methylbutanenitrile: A shorter carbon chain with similar reactivity.
2-Methyl-2-nitrosopropane: Contains a nitroso group instead of a cyano group.
Uniqueness
2-Methyl-2-propylpentanenitrile is unique due to its specific branching and the position of the cyano group, which influences its reactivity and applications. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
特性
CAS番号 |
80606-31-1 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
2-methyl-2-propylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-6-9(3,8-10)7-5-2/h4-7H2,1-3H3 |
InChIキー |
JDLMTMGQKQFIRI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CCC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


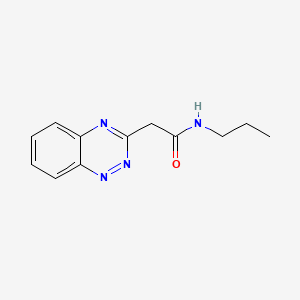
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
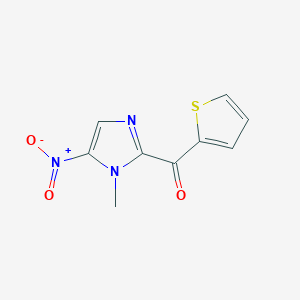
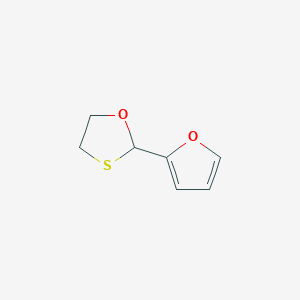
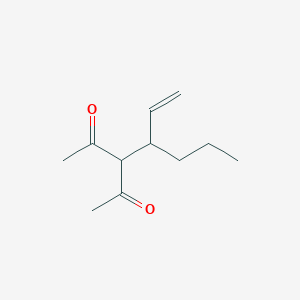
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
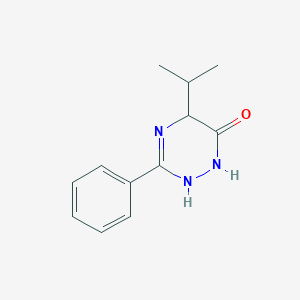
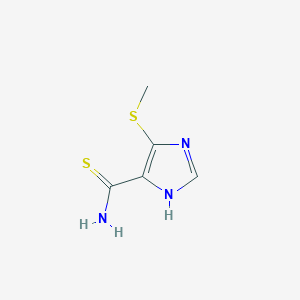
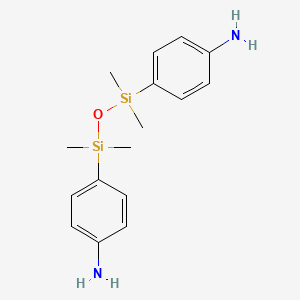

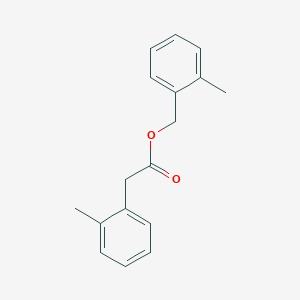
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
